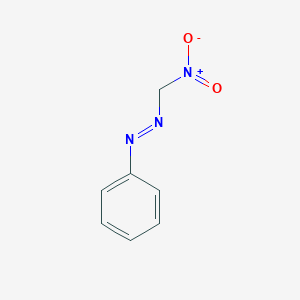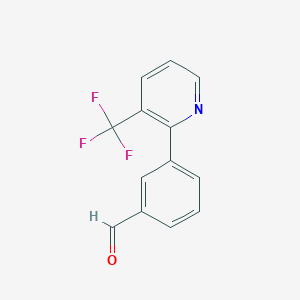
3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde is an organic compound with the molecular formula C13H8F3NO. It is a benzaldehyde derivative where the benzene ring is substituted with a trifluoromethyl group and a pyridinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde typically involves the reaction of 3-(trifluoromethyl)pyridine with benzaldehyde under specific conditions. One common method is the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of benzaldehyde reacts with 3-(trifluoromethyl)pyridine in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: 3-(3-(Trifluoromethyl)pyridin-2-YL)benzoic acid.
Reduction: 3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes and sensors for biological imaging.
Mecanismo De Acción
The mechanism of action of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Methylpyridin-2-yl)benzaldehyde
- 3-(6-Methylpyridin-2-yl)benzaldehyde
- 3-(4-Methylpyridin-2-yl)benzaldehyde
Uniqueness
3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s electron-withdrawing capability, increasing its reactivity in certain chemical reactions. Additionally, the trifluoromethyl group can improve the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Propiedades
Número CAS |
263349-08-2 |
|---|---|
Fórmula molecular |
C13H8F3NO |
Peso molecular |
251.20 g/mol |
Nombre IUPAC |
3-[3-(trifluoromethyl)pyridin-2-yl]benzaldehyde |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-5-2-6-17-12(11)10-4-1-3-9(7-10)8-18/h1-8H |
Clave InChI |
HQJAUILKVDWKFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=C(C=CC=N2)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


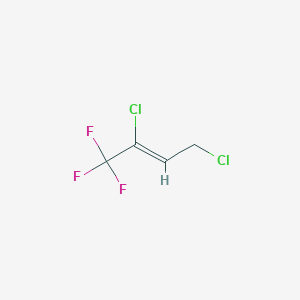
![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
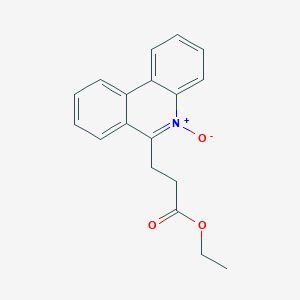
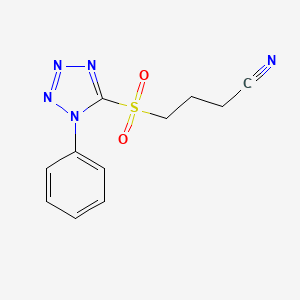
![2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B12568842.png)
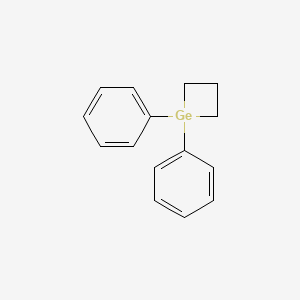
![6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12568853.png)
![2-[(Tributylgermyl)methyl]benzaldehyde](/img/structure/B12568861.png)
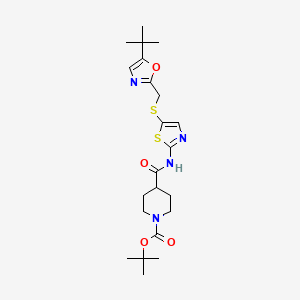
![2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide](/img/structure/B12568865.png)

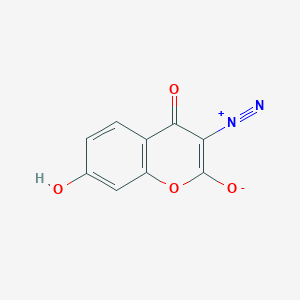
![3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol](/img/structure/B12568878.png)
